An In-depth Technical Guide to (Quinolin-7-yl)methanamine Hydrochloride: Core Properties and Applications for Researchers
An In-depth Technical Guide to (Quinolin-7-yl)methanamine Hydrochloride: Core Properties and Applications for Researchers
This guide provides a comprehensive technical overview of (Quinolin-7-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, analytical characterization, and practical applications of this versatile quinoline derivative.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in the development of therapeutic agents.[1] Its unique electronic and structural features allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity.[1] (Quinolin-7-yl)methanamine hydrochloride, in particular, has emerged as a valuable intermediate in the synthesis of targeted therapies, most notably kinase inhibitors for oncology, and as a foundational structure for the development of novel fluorescent probes.[2][3] This guide will elucidate the core basic properties of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
Understanding the fundamental physical and chemical characteristics of (Quinolin-7-yl)methanamine hydrochloride is paramount for its handling, formulation, and application in synthetic chemistry. As a hydrochloride salt, the compound exhibits increased stability and solubility in aqueous media compared to its free base form.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂ | [4] |
| Molecular Weight | 194.66 g/mol | [4] |
| Predicted Boiling Point | 314.7 ± 17.0 °C | [4] |
| Predicted Density | 1.156 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 8.56 ± 0.30 | [4] |
| Appearance | Typically a solid powder | General Knowledge |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
Note: The boiling point, density, and pKa values are predicted and should be considered as estimates. Experimental determination is recommended for precise applications.
The basicity of the molecule, indicated by its predicted pKa, is a critical parameter. The protonated aminomethyl group and the quinoline nitrogen contribute to its overall basic character, influencing its behavior in physiological environments and its reactivity in chemical syntheses.
Synthesis and Characterization
A robust understanding of the synthesis and analytical characterization of (Quinolin-7-yl)methanamine hydrochloride is essential for ensuring purity and consistency in research applications.
Representative Synthesis Workflow
While multiple synthetic routes to quinoline derivatives exist, a common approach to aminomethylquinolines involves the reduction of a corresponding nitrile or the amination of a halomethylquinoline.[5] The following diagram illustrates a conceptual synthetic pathway.
Caption: Conceptual workflow for the synthesis of (Quinolin-7-yl)methanamine hydrochloride.
Analytical Characterization Protocols
Rigorous analytical testing is crucial to confirm the identity and purity of (Quinolin-7-yl)methanamine hydrochloride.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7-9 ppm), and a singlet for the methylene (-CH₂) protons adjacent to the amino group. The amino protons may appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the quinoline-methanamine core.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of (Quinolin-7-yl)methanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.
-
Analysis: Acquire the mass spectrum, expecting to observe the molecular ion peak corresponding to the free base [M+H]⁺.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol for IR Spectroscopy Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands, such as N-H stretching vibrations from the primary amine and C=N and C=C stretching vibrations from the quinoline ring.
Applications in Drug Discovery and Research
The unique structural features of (Quinolin-7-yl)methanamine hydrochloride make it a valuable building block in several areas of research.
Intermediate in Kinase Inhibitor Synthesis
The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[2] The aminomethyl group at the 7-position provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores to target the ATP-binding site or allosteric pockets of kinases.
Caption: Conceptual diagram illustrating the use of the aminomethyl group as a reactive handle for synthesizing kinase inhibitors.
Precursor for Fluorescent Probes
The inherent fluorescence of the quinoline ring system makes its derivatives attractive for the development of fluorescent probes.[3] The aminomethyl group can be functionalized with various recognition moieties to create sensors for specific analytes or to study biological processes through fluorescence imaging. The basicity of the amine can also be exploited to design pH-sensitive probes.
Safety and Handling
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention and refer to the general safety guidelines for handling aromatic amines and heterocyclic compounds.
Conclusion
(Quinolin-7-yl)methanamine hydrochloride is a foundational building block in medicinal chemistry with significant potential in the development of novel therapeutics and research tools. Its basic properties, stemming from the quinoline nucleus and the aminomethyl substituent, are key to its utility. This guide provides a comprehensive overview to aid researchers in the effective and safe application of this important chemical entity. Further experimental validation of its physicochemical properties is encouraged to build upon the predictive data presented herein.
References
-
Quinoline - SAFETY DATA SHEET - PENTA. Available at: [Link]
-
Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes - ProQuest. Available at: [Link]
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available at: [Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - NIH. Available at: [Link]
-
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC - NIH. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available at: [Link]
-
Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available at: [Link]
-
Quinoline, 7-methyl- - the NIST WebBook. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]
Sources
- 1. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Quinoline, 7-methyl- [webbook.nist.gov]
- 4. (Quinolin-7-yl)methanamin hydrochloride | 773092-54-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
